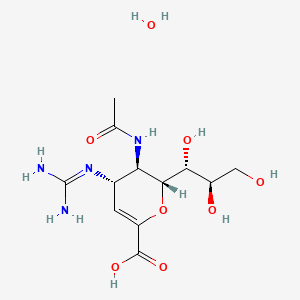

Zanamivir hydrate

Overview

Description

Zanamivir hydrate is a neuraminidase inhibitor used worldwide for the treatment and prophylaxis of influenza caused by influenza A and B viruses .

Synthesis Analysis

The synthesis of this compound involves the addition of 2,3-didehydro-4-amino-4-acetylneuraminic acid to a glass reactor, followed by the addition of water, sodium carbonate, and imidopyridine hydrochloride. The reaction is carried out for 6 hours at 40 °C. The water is then concentrated and isopropyl alcohol is added to precipitate a solid powder. The crude Zanamivir is then recrystallized from isopropanol-water to obtain a pharmaceutical grade of Zanamivir .

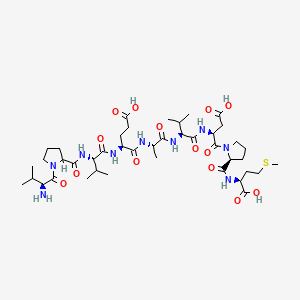

Molecular Structure Analysis

This compound has a chemical formula of C12H22N4O8. Its exact mass is 350.14 and its molecular weight is 350.330 .

Chemical Reactions Analysis

This compound is a potent competitive inhibitor of the neuraminidase glycoprotein, which is essential in the infective cycle of influenza A and B viruses .

Physical and Chemical Properties Analysis

This compound appears as an off-white to white powder . Its chemical formula is C12H22N4O8 and it has a molecular weight of 350.33 .

Scientific Research Applications

Environmental Trace Analysis

Research conducted by Lindberg et al. (2015) developed a rapid, automated online solid phase extraction liquid chromatography method using bonded zwitterionic stationary phases and tandem mass spectrometry (SPE/LC-MS/MS) for trace analysis of Zanamivir. The study found Zanamivir's environmental occurrence in rivers in Japan, raising concerns about its potential to induce antiviral resistant avian influenza viruses. The method showed high precision and environmentally relevant limits of quantification, suggesting Zanamivir's environmental stability and concern due to its high photostability in surface water. This implies a need for environmental monitoring of antiviral drugs like Zanamivir (Lindberg et al., 2015).

Drug Susceptibility and Resistance

Another aspect of research on Zanamivir hydrate involves its role in influenza treatment and the monitoring of drug susceptibility. Barnett et al. (2000) conducted phase II clinical efficacy trials, showing that Zanamivir effectively reduced virus shedding with no reemergence of the virus after therapy completion. Importantly, paired isolates obtained before and during therapy with Zanamivir demonstrated no shifts in susceptibility to the drug, indicating its effectiveness against influenza A and B viruses without the development of resistance under the conditions studied (Barnett et al., 2000).

Pharmaceutical Formulations and Delivery Methods

Innovations in pharmaceutical formulations to enhance the delivery and efficacy of Zanamivir have also been a focal point. For instance, Boonyapiwat et al. (2011) investigated the effect of liposomes encapsulating Zanamivir on its permeation across Caco-2 monolayers. The study aimed to improve the oral bioavailability of Zanamivir, which is hindered by its highly hydrophilic property. Findings indicated that liposomes could significantly enhance the permeability of Zanamivir across the Caco-2 monolayers, potentially offering a method to improve its oral absorption (Boonyapiwat et al., 2011).

Mechanism of Action

Target of Action

Zanamivir hydrate primarily targets the neuraminidase protein of the influenza virus . Neuraminidase is a key enzyme that allows the release of newly formed virus particles from the infected cells. By targeting this enzyme, this compound can effectively inhibit the spread of the virus within the host .

Mode of Action

This compound acts as a neuraminidase inhibitor . It binds to the active site of the neuraminidase protein, thereby inhibiting its function . This inhibition prevents the cleavage of sialic acid, which is necessary for the release of progeny viruses from infected cells . As a result, the spread of the virus within the host is effectively contained .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the viral replication cycle, specifically the release of progeny viruses from infected cells . By inhibiting neuraminidase, this compound prevents the release of new virus particles, thereby interrupting the viral replication cycle .

Pharmacokinetics

It is known that the bioavailability of orally administered zanamivir is low, with less than 10% of the drug being absorbed . The drug is negligibly metabolized and is primarily excreted unchanged in the urine . The elimination half-life of zanamivir is approximately 2.5 to 5.1 hours .

Result of Action

The primary result of this compound’s action is the reduction of influenza symptoms. By inhibiting the release of new virus particles, this compound can reduce the severity and duration of influenza symptoms . It is indicated for the treatment of uncomplicated acute illness due to influenza A and B virus in adults and pediatric patients 7 years and older who have been symptomatic for no more than 2 days .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with this compound and affect its efficacy . Additionally, the physiological state of the patient, such as the presence of renal impairment, can also impact the drug’s pharmacokinetics .

Safety and Hazards

Zanamivir hydrate may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided and personal protective equipment should be used. It should be stored in a well-ventilated place and kept in a tightly closed container .

Biochemical Analysis

Biochemical Properties

Zanamivir hydrate acts as a neuraminidase inhibitor, which plays a crucial role in the life cycle of the influenza virus . By binding and inhibiting the neuraminidase protein, this compound renders the influenza virus unable to escape its host cell and infect others . This interaction with the neuraminidase protein is a key aspect of its biochemical properties.

Cellular Effects

This compound has a significant impact on cellular processes. It inhibits the release of newly replicated influenza virus particles, thereby reducing the spread of the virus within the host organism . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, all of which are involved in the viral replication process.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of the neuraminidase protein, which is essential for the release of new influenza virus particles from infected cells . By inhibiting this enzyme, this compound prevents the virus from spreading to other cells.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce the time to first alleviation of symptoms of influenza-like illness by less than a day . This indicates that the effects of this compound can be observed relatively quickly after administration.

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it has been shown that oral oseltamivir is active in animal models of influenza A (H5N1) .

Metabolic Pathways

This compound is not extensively metabolized in the body . It is eliminated unchanged in urine by glomerular filtration . This suggests that this compound does not significantly interact with metabolic enzymes or cofactors.

Transport and Distribution

This compound is administered via inhalation, allowing for direct delivery to the respiratory tract where the influenza virus replicates . It is not extensively distributed in the body, reflecting its targeted action in the respiratory system .

Subcellular Localization

As a neuraminidase inhibitor, this compound targets the neuraminidase protein located on the surface of the influenza virus . This surface localization allows this compound to effectively inhibit the release of new virus particles from infected cells.

Properties

IUPAC Name |

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7.H2O/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17;/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16);1H2/t5-,6+,8+,9+,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELRRAURPSTFEX-VCFRRRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=C(N)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171094-50-1, 551942-41-7, 1260601-68-0 | |

| Record name | D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-, hydrate (5:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171094-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zanamivir hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0551942417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZANAMIVIR MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

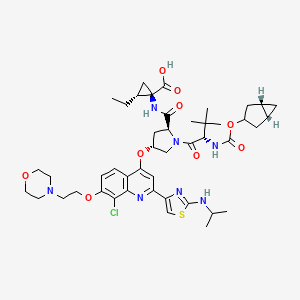

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

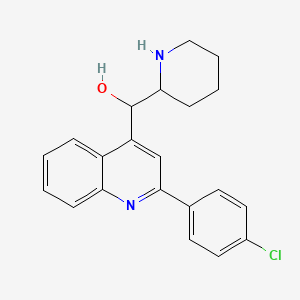

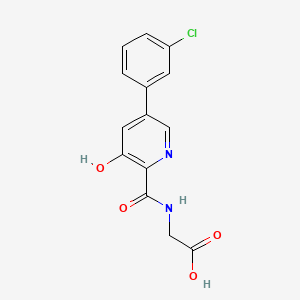

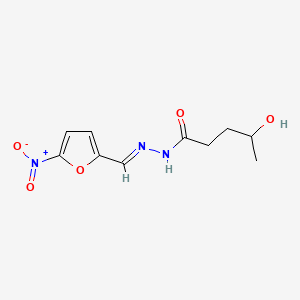

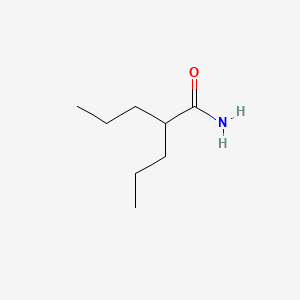

Feasible Synthetic Routes

Q1: How does zanamivir hydrate exert its antiviral effect against influenza?

A1: this compound functions as a neuraminidase inhibitor, specifically targeting the neuraminidase enzyme crucial for influenza virus replication. [] This enzyme facilitates the release of newly formed virus particles from infected cells, enabling them to infect other cells. By inhibiting neuraminidase, this compound disrupts this release process, effectively hindering the spread of the virus within the body. []

Q2: Are there any in vitro studies demonstrating the efficacy of this compound against influenza virus replication?

A2: Yes, research has demonstrated the efficacy of this compound in inhibiting the replication of various influenza virus strains in cell cultures. One study investigated the synergistic antiviral activity of S-033188/S-033447, a novel influenza virus cap-dependent endonuclease inhibitor, when combined with neuraminidase inhibitors, including this compound. [] The results indicated that the combination of S-033447 and this compound synergistically inhibited the replication of the influenza A/H1N1 virus in Madin-Darby canine kidney cells. []

Q3: What is the evidence supporting the use of this compound in treating influenza infections?

A3: A study examining the effectiveness of influenza vaccination and laninamivir, a new neuraminidase inhibitor, included data on this compound as well. [] The research involved 4443 participants aged 3-97 years, diagnosed with influenza infection over four influenza seasons. The results showed that this compound, alongside other neuraminidase inhibitors like oseltamivir phosphate and laninamivir, demonstrated efficacy in treating influenza infections, with effectiveness observed in over 97% of the patients who received these treatments. []

Q4: What methods are commonly employed to determine the inhibitory effect of this compound on neuraminidase activity?

A5: A validated in vitro procedure utilizes 2’-4(methylumbelliferyl)α-D-N-acetylneuraminic acid (4MU-NANA) as a fluorogenic substrate to assess the inhibitory effects of potential neuraminidase inhibitors, including this compound. [] This method capitalizes on the neuraminidase-mediated cleavage of 4MU-NANA, which results in the release of fluorescent 4-methylumbelliferone. By measuring the fluorescence intensity, researchers can quantify the inhibitory effect of this compound on neuraminidase activity. [] The IC50 value for this compound using this method was determined to be 27 ± 3 nM. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)